molecular formula C26H22O6 B3582084 2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylpropanoate

2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylpropanoate

Cat. No.: B3582084
M. Wt: 430.4 g/mol
InChI Key: ICNUIDJTBVHFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylpropanoate” is a type of coumarin derivative. Coumarins are a type of organic compound found in many plants, and they have a wide range of biological activities. The presence of the 3,4-dimethoxyphenyl and 3-phenylpropanoate groups could potentially modify the properties and biological activity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a coumarin core structure, with the 3,4-dimethoxyphenyl and 3-phenylpropanoate groups attached at the 2 and 3 positions, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the methoxy and phenylpropanoate groups could significantly influence properties such as solubility, melting point, and more .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many coumarins have been found to have anti-inflammatory, antioxidant, and anticancer activities .

Future Directions

Future research could involve synthesizing this compound and studying its properties and biological activity. Given the wide range of activities exhibited by coumarin derivatives, it could potentially have interesting and useful properties .

Properties

IUPAC Name

[2-(3,4-dimethoxyphenyl)-4-oxochromen-3-yl] 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O6/c1-29-21-14-13-18(16-22(21)30-2)25-26(24(28)19-10-6-7-11-20(19)31-25)32-23(27)15-12-17-8-4-3-5-9-17/h3-11,13-14,16H,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNUIDJTBVHFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)CCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylpropanoate
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylpropanoate
Reactant of Route 4
Reactant of Route 4
2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylpropanoate
Reactant of Route 5
2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylpropanoate
Reactant of Route 6
2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.